![molecular formula C14H14FNO3S B6375217 5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261918-76-6](/img/structure/B6375217.png)
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, often referred to as DMSPF, is an organic compound with a molecular formula of C10H11FNO2S. It is a colorless, crystalline solid, with a melting point of 97-98 °C. DMSPF is a derivative of phenol, containing a fluorine atom bound to the phenolic oxygen atom, and a dimethylsulfamoyl group attached to the benzene ring. It has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds and the study of biochemical and physiological effects.
Scientific Research Applications
DMSPF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of drugs. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, anti-inflammatory drugs, and antiviral agents.
Mechanism of Action
The mechanism of action of DMSPF is not fully understood, but it is believed to involve the activation of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the synthesis of neurotransmitters, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSPF are not fully understood, but it has been shown to have a variety of effects on cells, including the modulation of cell proliferation, cell death, and gene expression. It has also been shown to have an effect on the metabolism of drugs, and to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The use of DMSPF in laboratory experiments has several advantages, including the fact that it is relatively inexpensive and easy to obtain, and that it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
The use of DMSPF in laboratory experiments is still in its infancy, and there are a number of potential future directions for research. These include the development of more efficient synthesis methods, the study of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research into the mechanism of action of DMSPF could lead to the development of new drugs and therapies. Finally, further research into the toxicity of DMSPF could lead to safer and more effective laboratory experiments.
Synthesis Methods
The synthesis of DMSPF typically involves the reaction of 5-bromo-3-fluorophenol with dimethyl sulfate and a base such as sodium hydroxide. The reaction is conducted in an anhydrous solvent such as dichloromethane, and yields DMSPF as a white crystalline solid. This method has been used for the synthesis of a variety of other fluorophenols, including 3-fluorophenol, 4-fluorophenol, and 5-fluorophenol.
properties
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXWOXDDGCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.